Cyclomorusin
Cyclomorusin
Cyclomorusin belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, cyclomorusin is considered to be a flavonoid lipid molecule. Cyclomorusin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cyclomorusin is primarily located in the membrane (predicted from logP). Cyclomorusin can be biosynthesized from cyclomulberrin. Outside of the human body, cyclomorusin can be found in breadfruit and fruits. This makes cyclomorusin a potential biomarker for the consumption of these food products.
Cyclomorusin A is an extended flavonoid that is cyclomulberrin in which the hydroxy group at position 10 has undergone oxidative cyclisation to position 3 of the 3-methylbut-2-en-1-yl substituent, with migration of the double bond into conjugation with the aromatic ring. It is a moderate inhibitor of acetylcholinesterase (IC50 = 16.2 - 36.6 muM), and a strong inhibitor of platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) induced platelet aggregation. It has a role as a plant metabolite, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a platelet aggregation inhibitor and an EC 1.14.18.1 (tyrosinase) inhibitor. It is an extended flavonoid, an organic heteropentacyclic compound, a cyclic ketone and a polyphenol. It derives from a cyclomulberrin.
Cyclomorusin A is an extended flavonoid that is cyclomulberrin in which the hydroxy group at position 10 has undergone oxidative cyclisation to position 3 of the 3-methylbut-2-en-1-yl substituent, with migration of the double bond into conjugation with the aromatic ring. It is a moderate inhibitor of acetylcholinesterase (IC50 = 16.2 - 36.6 muM), and a strong inhibitor of platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) induced platelet aggregation. It has a role as a plant metabolite, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a platelet aggregation inhibitor and an EC 1.14.18.1 (tyrosinase) inhibitor. It is an extended flavonoid, an organic heteropentacyclic compound, a cyclic ketone and a polyphenol. It derives from a cyclomulberrin.
Brand Name:
Vulcanchem
CAS No.:
62596-34-3
VCID:
VC0132551
InChI:
InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3
SMILES:
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C
Molecular Formula:
C25H22O6
Molecular Weight:
418.4 g/mol
Cyclomorusin
CAS No.: 62596-34-3
Reference Standards
VCID: VC0132551
Molecular Formula: C25H22O6
Molecular Weight: 418.4 g/mol
CAS No. | 62596-34-3 |
---|---|
Product Name | Cyclomorusin |
Molecular Formula | C25H22O6 |
Molecular Weight | 418.4 g/mol |
IUPAC Name | 11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one |
Standard InChI | InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3 |
Standard InChIKey | GDQXJMLXEYSICD-UHFFFAOYSA-N |
SMILES | CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C |
Canonical SMILES | CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C |
Appearance | Yellow powder |
Melting Point | 256-257°C |
Physical Description | Solid |
Description | Cyclomorusin belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, cyclomorusin is considered to be a flavonoid lipid molecule. Cyclomorusin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cyclomorusin is primarily located in the membrane (predicted from logP). Cyclomorusin can be biosynthesized from cyclomulberrin. Outside of the human body, cyclomorusin can be found in breadfruit and fruits. This makes cyclomorusin a potential biomarker for the consumption of these food products. Cyclomorusin A is an extended flavonoid that is cyclomulberrin in which the hydroxy group at position 10 has undergone oxidative cyclisation to position 3 of the 3-methylbut-2-en-1-yl substituent, with migration of the double bond into conjugation with the aromatic ring. It is a moderate inhibitor of acetylcholinesterase (IC50 = 16.2 - 36.6 muM), and a strong inhibitor of platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) induced platelet aggregation. It has a role as a plant metabolite, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a platelet aggregation inhibitor and an EC 1.14.18.1 (tyrosinase) inhibitor. It is an extended flavonoid, an organic heteropentacyclic compound, a cyclic ketone and a polyphenol. It derives from a cyclomulberrin. |
PubChem Compound | 5481969 |
Last Modified | Nov 11 2021 |
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